REACTION_SMILES
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[CH3:14][C:15]([CH3:16])([CH3:17])[O-:18].[CH3:1][O:2][C:3](=[O:4])[c:5]1[n:6][nH:7][c:8]2[cH:9][cH:10][cH:11][cH:12][c:13]12.[K+:19].[O:20]1[CH2:21][CH2:22][CH2:23][CH2:24]1>>[CH3:1][O:2][C:3](=[O:4])[c:5]1[n:6][n:7]([CH:15]([CH3:14])[CH3:16])[c:8]2[cH:9][cH:10][cH:11][cH:12][c:13]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1n[nH]c2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COC(=O)c1nn(C(C)C)c2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |